molecular formula C19H21ClN2O4 B5534479 8-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

8-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5534479
M. Wt: 376.8 g/mol
InChI Key: KQCLFFOZERZXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 8-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one , falls within a class of chemicals known for their complex synthesis and multifaceted applications in medicinal chemistry and material science. It embodies a diazaspiro[4.5]decane core, which is often explored for its potential pharmacological activities and unique chemical properties.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives often involves intricate synthetic routes, typically starting from readily available starting materials. Although the specific synthesis for this compound is not documented, a closely related process involves the condensation of appropriate benzofuran derivatives with diazaspirodecane precursors under controlled conditions. For example, compounds with similar structures have been synthesized through multi-step reactions involving Michael addition, cyclization, and functional group transformations (Caroon et al., 1981; Choi et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a diazaspirodecane core, benzofuran moiety, and various substituents that influence their chemical behavior and interactions. X-ray crystallography has been employed to elucidate the structures, confirming the spirocyclic nature and identifying the stereochemistry and conformational preferences of the rings involved (Wang et al., 2011).

Chemical Reactions and Properties

The reactivity of diazaspiro[4.5]decane derivatives typically revolves around the functional groups attached to the core structure. These compounds can undergo various chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions, depending on the nature of the substituents and reaction conditions. The presence of a benzofuran moiety adds to the complexity, introducing potential sites for electrophilic substitution and participation in coupling reactions (Quadrelli et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The diazaspiro[4.5]decane core imparts rigidity, affecting solubility and melting points. The substituents, particularly the benzofuran ring and other functional groups, play crucial roles in determining these physical properties through intermolecular interactions (Kossakowski et al., 1998).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are significantly influenced by the diazaspiro[4.5]decane structure and the specific substituents present. The electronic nature of the benzofuran ring and the spiro nitrogen atoms contribute to the compound's reactivity profile, which can be tailored by modifying these substituents for specific chemical or pharmacological applications (Chiaroni et al., 2000).

Future Directions

Benzofuran derivatives have attracted attention due to their wide range of biological and pharmacological applications . Future research may focus on exploring the therapeutic potential of such compounds and developing new drugs based on these structures.

properties

IUPAC Name

8-(5-chloro-7-methoxy-1-benzofuran-2-carbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-21-11-19(10-16(21)23)3-5-22(6-4-19)18(24)15-8-12-7-13(20)9-14(25-2)17(12)26-15/h7-9H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCLFFOZERZXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4O3)OC)Cl)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(5-Chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.